Cas no 969-99-3 (Chlorpromazine Sulfoxide)

Chlorpromazine Sulfoxide structure
Chlorpromazine Sulfoxide structure
Nom du produit:Chlorpromazine Sulfoxide
Numéro CAS:969-99-3
Le MF:C17H19ClN2OS
Mégawatts:334.863561868668
MDL:MFCD01706964
CID:804407
PubChem ID:70413

Chlorpromazine Sulfoxide Propriétés chimiques et physiques

Nom et identifiant

    • 10H-Phenothiazine-10-propanamine,2-chloro-N,N-dimethyl-, 5-oxide
    • Chlorpromazine Sulfoxide
    • 3-(2-chloro-5-oxophenothiazin-10-yl)-N,N-dimethylpropan-1-amine
    • CHLORPROMAZINE SULFOXIDE, BP STANDARD
    • Chloropromazine sulfoxide
    • Chlorpromazine sulphoxide
    • Chlorpromazine-S-oxide
    • Chlorpromazine-S-oxyd
    • Opromazin
    • Opromazine
    • Oxychlorpromazine
    • Secotil
    • Transedon
    • 3-(2-Chloro-10H-phenothiazin-10-yl)-N,N-dimethylpropan-1- amine S-oxide
    • Phenothiazine, 2-chloro-10-[3-(dimethylamino)propyl]-, 5-oxide (6CI, 8CI)
    • Aminazin sulfoxide
    • Ba 2835
    • Chlorpromazine 5-oxide
    • Chlorpromazine 5-sulfoxide
    • Chlorpromazine S-oxide
    • NSC 170990
    • 3-(2-Chloro-10H-phenothiazin-10-yl)-N,N-dimethylpropan-1-amine S-Oxide (Chlorpromazine Sulphoxide)
    • 969-99-3
    • Chlorpromazine Sulphoxide 1.0 mg/ml in Methanol
    • BRD-A94494639-001-01-6
    • 2-CHLORO-10-(3-(DIMETHYLAMINO)PROPYL)PHENOTHIAZINE 5-OXIDE
    • WLN: T C666 BN ISJ B3N1&1 EG IO
    • 2-Chloro-10-[3-(dimethylamino)propyl]phenothiazine-5-oxide
    • Phenothiazine, oxide
    • SCHEMBL1155596
    • CHEMBL823
    • 5293 RP
    • Phenothiazine, 2-chloro-10-(3-(dimethylamino)propyl)-, 5-oxide
    • CPZ-SO
    • 016U10PN9N
    • Sulfoxide of chlorpromazine
    • 2-chloro-10-[3-(dimethylamino)propyl]-5lambda4-phenothiazin-5(10H)-one
    • CHLORPROMAZINE HYDROCHLORIDE IMPURITY A (EP IMPURITY)
    • Phenothiazine, 2-chloro-10-(3-(dimethylamino)propyl)-, oxide
    • 10-(GAMMA-DIMETHYLAMINOPROPYL)-3-CHLORPHENOTHIAZINE 9-OXIDE
    • BA-2835
    • Phenothiazine, 2-chloro-10-(3-(dimethylamino)propyl)-, sulfoxide
    • 3-(2-Chloro-5-oxido-10H-phenothiazin-10-yl)-N,N-dimethyl-1-propanamine #
    • 3-[(5R)-2-chloro-5-oxophenothiazin-10-yl]-N,N-dimethylpropan-1-amine
    • 2-chloro-10-[3-(dimethylamino)propyl]-10H-5lambda4-phenothiazin-5-one
    • NSC170990
    • 5-Oxychlorpromazine
    • 2-Chloro-10-(3-(dimethylamino)propyl)phenothiazine-5-oxide
    • Q27216080
    • BRN 0307255
    • 10H-Phenothiazine-10-propanamine, 2-chloro-N,N-dimethyl-, 5-oxide
    • NSC-170990
    • DTXSID40871817
    • 10-(.GAMMA.-DIMETHYLAMINOPROPYL)-3-CHLORPHENOTHIAZINE 9-OXIDE
    • 3-(2-Chloro-10H-phenothiazin-10-yl)-N,N-dimethylpropan-1-amine S-Oxide (Chlorpromazine Sulfoxide)
    • 10-(.gamma.-Dimethylaminopropyl)-3-chlorophenothiazine 9-oxide
    • 2-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazin-5-ium-5-olate
    • EN300-262069
    • UNII-016U10PN9N
    • NS00001061
    • 10H-Phenothiazine-10-propanamine,N-dimethyl-, 5-oxide
    • CHLORPROMAZINE HYDROCHLORIDE IMPURITY A [EP IMPURITY]
    • NP 956
    • BDBM50408507
    • CHEBI:125461
    • 10-(gamma-Dimethylaminopropyl)-3-chlorophenothiazine 9-oxide
    • Chlorpromazine sulfoxide hydrochloride
    • OPROMAZINE [MI]
    • CPZ-O
    • 2-Chloro-N,N-dimethyl-10H-phenothiazine-10-propanamine 5-oxide
    • Chlorpromazine EP Impurity A
    • 4-27-00-01312 (Beilstein Handbook Reference)
    • MDL: MFCD01706964
    • Piscine à noyau: 1S/C17H19ClN2OS/c1-19(2)10-5-11-20-14-6-3-4-7-16(14)22(21)17-9-8-13(18)12-15(17)20/h3-4,6-9,12H,5,10-11H2,1-2H3
    • La clé Inchi: QEPPAOXKZOTMPM-UHFFFAOYSA-N
    • Sourire: O=S1C2C(=CC(=CC=2)Cl)N(CCCN(C)C)C2C1=CC=CC=2

Propriétés calculées

  • Qualité précise: 334.09100
  • Masse isotopique unique: 334.090662
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 0
  • Nombre de récepteurs de liaison hydrogène: 4
  • Comptage des atomes lourds: 22
  • Nombre de liaisons rotatives: 4
  • Complexité: 406
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 0
  • Nombre non défini de stéréocentres atomiques: 1
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Le xlogp3: 3.9
  • Surface topologique des pôles: 42.8

Propriétés expérimentales

  • Dense: 1.35
  • Point de fusion: 115°
  • Point d'ébullition: 502.6°Cat760mmHg
  • Point d'éclair: 257.8°C
  • Indice de réfraction: 1.687
  • Le PSA: 42.76000
  • Le LogP: 4.84060

Chlorpromazine Sulfoxide Informations de sécurité

Chlorpromazine Sulfoxide PrixPlus >>

Entreprises No. Nom du produit Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
Enamine
EN300-262069-0.25g
2-chloro-10-[3-(dimethylamino)propyl]-10H-5lambda4-phenothiazin-5-one
969-99-3 95%
0.25g
$627.0 2024-06-18
TRC
C424755-250mg
Chlorpromazine Sulfoxide
969-99-3
250mg
$ 1478.00 2023-09-08
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
Y0000507
Chlorpromazine Sulfoxide
969-99-3 European Pharmacopoeia (EP) Reference Standard
¥2654.27 2022-02-23
eNovation Chemicals LLC
Y1241080-100mg
2-chloro-10-[3-(dimethylamino)propyl]-10H-5lambda4-phenothiazin-5-one
969-99-3 95%
100mg
$615 2024-06-06
Enamine
EN300-262069-1.0g
2-chloro-10-[3-(dimethylamino)propyl]-10H-5lambda4-phenothiazin-5-one
969-99-3 95%
1.0g
$681.0 2024-06-18
Enamine
EN300-262069-0.1g
2-chloro-10-[3-(dimethylamino)propyl]-10H-5lambda4-phenothiazin-5-one
969-99-3 95%
0.1g
$600.0 2024-06-18
eNovation Chemicals LLC
Y1241080-10mg
2-chloro-10-[3-(dimethylamino)propyl]-10H-5lambda4-phenothiazin-5-one
969-99-3 95%
10mg
$330 2025-02-26
1PlusChem
1P01C5HV-25mg
2-chloro-10-[3-(dimethylamino)propyl]-10H-5lambda4-phenothiazin-5-one
969-99-3 95%
25mg
$188.00 2024-04-19
1PlusChem
1P01C5HV-100mg
2-chloro-10-[3-(dimethylamino)propyl]-10H-5lambda4-phenothiazin-5-one
969-99-3 95%
100mg
$410.00 2024-04-19
eNovation Chemicals LLC
Y1241080-25mg
2-chloro-10-[3-(dimethylamino)propyl]-10H-5lambda4-phenothiazin-5-one
969-99-3 95%
25mg
$540 2025-02-26

Chlorpromazine Sulfoxide Méthode de production

Méthode de production 1

Conditions de réaction
1.1 Reagents: Oxygen Catalysts: Nitrous acid Solvents: Acetonitrile
1.2 Solvents: Dichloromethane
Référence
Catalytic oxidation of chlorpromazine and related phenothiazines. Cation radicals as the reactive intermediates in sulfoxide formation
Bosch, Eric; Kochi, Jay K., Journal of the Chemical Society, 1995, (1995), 1057-64

Méthode de production 2

Conditions de réaction
1.1 Reagents: Hydrogen peroxide Solvents: Water
Référence
Convenient oxidation of phenothiazine salts to their sulfoxides with aqueous nitrous acid
Owens, Margart L.; Juenge, Eric C.; Poklis, Alphonse, Journal of Pharmaceutical Sciences, 1989, 78(4), 334-6

Méthode de production 3

Conditions de réaction
Référence
Studies on phenothiazines. Part 2. Synthesis of several N-10-substituted phenothiazine sulfoxides and their spectroscopic characteristics
Kreyenbuehl, B.; Joshi, R. K.; Perlia, X., Pharmaceutica Acta Helvetiae, 1978, 53(8), 248-52

Méthode de production 4

Conditions de réaction
1.1 Reagents: 3-Fluoro-3-(1,1,2,2,3,3,3-heptafluoropropyl)-2-(1,1,2,2,3,3,4,4,4-nonafluorobuty… Solvents: 2,2,2-Trifluoroethanol
Référence
Oxaziridine, 3-fluoro-3-(heptafluoropropyl)-2-(nonafluorobutyl)
Metrangolo, Pierangelo; Novo, Barbara; Resnati, Giuseppe, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2005, , 1-7

Méthode de production 5

Conditions de réaction
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Chloroform ;  overnight, 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water
Référence
Chemical modifications of N,N-dimethylalkylamino-substituted 2-chlorophenothiazine and their electrochemical behavior
Hayashi, Hideki; Ogawa, Tadashi; Koizumi, Take-aki, Heterocycles, 2022, 104(4), 689-706

Méthode de production 6

Conditions de réaction
1.1 Reagents: m-Chloroperbenzoic acid ,  Sodium hydroxide Solvents: Dichloromethane ,  Water ;  0 °C; 4 h, 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 10
Référence
Synthesis and synergistic antimycobacterial screening of chlorpromazine and its metabolites
Kigondu, Elizabeth M.; Njoroge, Mathew; Singh, Kawaljit; Njuguna, Nicholas; Warner, Digby F.; et al, MedChemComm, 2014, 5(4), 502-506

Méthode de production 7

Conditions de réaction
1.1 Reagents: Oxygen Catalysts: Ferric nitrate Solvents: Acetic acid ;  3 h, rt
Référence
Gram-Scale Synthesis of Sulfoxides via Oxygen Enabled by Fe(NO3)3·9H2O
Liu, Kai; Meng, Jiaolong; Jiang, Xuefeng, Organic Process Research & Development, 2023, 27(7), 1198-1202

Méthode de production 8

Conditions de réaction
Référence
Determination of iron(II) in pharmaceuticals using chlorpromazine hydrochloride as a redox indicator
Al-Rikabi, A. M. K.; Al-Jabri, F. M.; Hasoon, S. J., Analytical Letters, 1989, 22(15), 3003-9

Méthode de production 9

Conditions de réaction
Référence
The determination of chlorpromazine, related impurities and degradation products in pharmaceutical dosage forms
Chagonda, Lameck F. S.; Millership, Jeffrey S., Journal of Pharmaceutical and Biomedical Analysis, 1989, 7(3), 271-8

Méthode de production 10

Conditions de réaction
Référence
Preparative Microfluidic Electrosynthesis of Drug Metabolites
Stalder, Romain; Roth, Gregory P., ACS Medicinal Chemistry Letters, 2013, 4(11), 1119-1123

Méthode de production 11

Conditions de réaction
1.1 Reagents: Perchloric acid Catalysts: (OC-6-11)-Hexachloroiridate(2-) Solvents: Water ;  48 h, rt
Référence
Spectrophotometric Kinetic and Mechanistic Investigation of Chlorpromazine Radical Cation with Hexachloroiridate (IV) in Catalyzed Aqueous Acid Medium
Sailani, Riya, ChemistrySelect, 2021, 6(33), 8472-8479

Méthode de production 12

Conditions de réaction
1.1 Reagents: Potassium peroxymonosulfate Solvents: Water ;  20 °C
Référence
Spectrophotometric determination of chlorpromazine hydrochloride as its sulfoxide obtained with peroxymonosufate
Shlusar, O. I.; Blazheevskiy, M. Ye., Visnik Farmatsii, 2012, (1), 51-53

Méthode de production 13

Conditions de réaction
1.1 Catalysts: 3-Fluoro-3-(1,1,2,2,3,3,3-heptafluoropropyl)-2-(1,1,2,2,3,3,4,4,4-nonafluorobuty… Solvents: Trichlorofluoromethane
Référence
Oxaziridine, 3-fluoro-3-(heptafluoropropyl)-2-(nonafluorobutyl)-
Metrangolo, Pierangelo; Novo, Barbara; Resnati, Giuseppe, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,

Méthode de production 14

Conditions de réaction
Référence
Laser irradiated phenothiazines: New potential treatment for COVID-19 explored by molecular docking
Udrea, Ana-Maria; Avram, Speranta; Nistorescu, Simona; Pascu, Mihail-Lucian; Romanitan, Mihaela Oana, Journal of Photochemistry and Photobiology, 2020, (2020),

Méthode de production 15

Conditions de réaction
Référence
Use of ultraviolet spectroscopy to detect phenothiazine derivatives in chemical and toxicological studies of biological material
Salomatin, E. M., Farmatsiya (Moscow, 1987, 36(5), 34-40

Méthode de production 16

Conditions de réaction
1.1 Reagents: L-Ascorbic acid ,  Acetic acid ,  Sodium acetate ,  Trisodium EDTA ,  Manganese diacetate ,  Oxygen ,  Ferrous sulfate heptahydrate Solvents: Water ;  2 h, pH 4, 45 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 8.5
Référence
Synthesis of potential drug metabolites by a modified Udenfriend reaction
Slavik, Roger; Peters, Jens-Uwe; Giger, Rudolf; Buerkler, Markus; Bald, Eric, Tetrahedron Letters, 2011, 52(7), 749-752

Méthode de production 17

Conditions de réaction
1.1 Reagents: Acetic acid ,  Oxygen Catalysts: Ferric nitrate ;  3 h, rt
Référence
Preparation of sulfoxide compound from thioether by catalytic oxidation
, China, , ,

Méthode de production 18

Conditions de réaction
1.1 Reagents: Peroxyadipic acid Solvents: Water ;  15 min, rt
Référence
A comparative study of the effect of phenothiazine derivatives and their S-oxides on cholinesterase investigated by a new kinetic spectrophotometric method
Kovalenko, V. S. ; Blazheyevskiy, M. Ye. ; Merzlikin, S. I., Zhurnal Organichnoi ta Farmatsevtichnoi Khimii, 2022, 20(1), 35-43

Méthode de production 19

Conditions de réaction
Référence
Main contribution of the cytochrome P450 isoenzyme 1A2 (CYP1A2) to N-demethylation and 5-sulfoxidation of the phenothiazine neuroleptic chlorpromazine in human liver-A comparison with other phenothiazines
Wojcikowski, Jacek; Boksa, Jan; Daniel, Wladyslawa A., Biochemical Pharmacology, 2010, 80(8), 1252-1259

Méthode de production 20

Conditions de réaction
Référence
Studies on the effect of chlorpromazine and its derivatives on locomotor activity in mice
Horng, Tzyy Show; Lin, Jen Kun, Taiwan Yaoxue Zazhi, 1983, 35(2), 190-7

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Chlorpromazine Sulfoxide Preparation Products

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